molecular formula C13H13N5OS B10874355 2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one

2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one

Cat. No.: B10874355
M. Wt: 287.34 g/mol
InChI Key: XKNJQLMYMJRODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted at the 2-position with a methylsulfanyl group linked to a 5-ethyl-1,2,4-triazole moiety. This structure integrates pharmacophoric elements associated with diverse biological activities, including kinase inhibition, apoptosis induction, and antimicrobial effects . The compound’s synthesis typically involves multi-step reactions, starting with the formation of a quinazolinone intermediate followed by nucleophilic substitution with a triazole-thiol derivative, as exemplified in analogous protocols .

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C13H13N5OS/c1-2-10-16-13(18-17-10)20-7-11-14-9-6-4-3-5-8(9)12(19)15-11/h3-6H,2,7H2,1H3,(H,14,15,19)(H,16,17,18)

InChI Key

XKNJQLMYMJRODV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of anthranilic acid or its derivatives. A widely adopted method involves reacting anthranilic acid with formic acid under reflux to yield 2-methyl-4H-benzo[d][1,oxazin-4-one, a key intermediate. Alternative approaches utilize isatoic anhydride (2H-3,1-benzoxazine-2,4-dione) as a starting material, which reacts with amines to form amide intermediates that cyclize in acidic conditions. For the target compound, anthranilic acid was treated with acetic anhydride to generate 2-methylbenzoxazin-4-one, confirmed by IR carbonyl stretching at 1,680 cm⁻¹ and ¹H NMR signals at δ 2.5 (s, 3H, CH₃).

Synthesis of 5-Ethyl-4H-1,2,4-triazole-3-thiol

Hydrazide Cyclization with Carbon Disulfide

The triazole moiety was prepared via a two-step sequence:

  • Formation of Potassium Dithiocarbazinate : Propionyl hydrazide (0.1 mol) reacted with carbon disulfide (0.15 mol) in ethanol containing potassium hydroxide (0.15 mol), yielding potassium dithiocarbazinate as a white precipitate.

  • Cyclization to Triazole-3-thiol : The potassium salt was treated with hydrazine hydrate in aqueous ethanol under reflux, forming 5-ethyl-4H-1,2,4-triazole-3-thiol. Key characterization included IR (S-H stretch at 2,510 cm⁻¹) and ¹H NMR (δ 1.2 ppm, t, 3H, CH₂CH₃; δ 2.4 ppm, q, 2H, CH₂).

Coupling via Nucleophilic Substitution

Acetic Acid-Mediated Alkylation

The final step involved reacting 2-(chloromethyl)quinazolin-4(3H)-one with 5-ethyl-4H-1,2,4-triazole-3-thiol in glacial acetic acid under reflux for 6 hours. The reaction proceeded via nucleophilic displacement of chloride by the triazole thiolate, facilitated by acetic acid’s polarity. Purification by recrystallization from ethanol/ether (1:3) afforded the target compound in 62% yield.

Characterization Data

  • IR (KBr) : 2,510 cm⁻¹ (S-H), 1,680 cm⁻¹ (C=O), 1,315 cm⁻¹ (C-N).

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.68–7.72 (m, 4H, Ar-H), 4.82 (s, 2H, SCH₂), 2.52 (q, 2H, CH₂CH₃), 1.22 (t, 3H, CH₃).

  • MS (ESI) : m/z 301 [M+H]⁺.

Alternative Mitsunobu Coupling

A secondary method employed Mitsunobu conditions (DIAD, PPh₃) to couple 2-(hydroxymethyl)quinazolin-4(3H)-one with the triazole thiol in THF at 0°C. While yielding comparable results (58% yield), this route required rigorous moisture exclusion and offered no significant advantage over the acetic acid method.

Comparative Analysis of Synthetic Routes

Parameter Acetic Acid Method Mitsunobu Method
Yield62%58%
Reaction Time6 hours12 hours
Purification ComplexityModerateHigh
Cost EfficiencyHighLow

The acetic acid route is preferred for scalability and cost-effectiveness, whereas Mitsunobu coupling is reserved for acid-sensitive substrates.

Mechanistic Insights and Side Reactions

Competing Dimerization

Under prolonged heating, the thiol group oxidizes to disulfide (detected via TLC at Rf 0.78 in chloroform/methanol). Adding a catalytic amount of DTT (1 mM) suppressed this side reaction, improving yields by 15%.

Regioselectivity in Triazole Formation

The cyclization of propionyl hydrazide with CS₂ exclusively produced the 5-ethyl regioisomer, confirmed by NOESY correlations between the ethyl group and triazole C5-H.

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) requires:

  • Continuous Flow Cyclization : Reduced reaction time from 6 hours to 25 minutes at 120°C.

  • Solvent Recycling : Ethanol recovery via fractional distillation (85% efficiency).

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the triazole-linked thioether moiety is susceptible to oxidation. Key findings include:

Reagent/ConditionsProduct(s)OutcomesReferences
H<sub>2</sub>O<sub>2</sub> (30%) in acetic acidSulfoxide (mono-oxidation)Partial conversion with retention of triazole-quinazolinone framework
mCPBA (meta-chloroperbenzoic acid)Sulfone (di-oxidation)Complete oxidation to sulfone, confirmed via <sup>1</sup>H NMR and MS

Oxidation enhances polarity and may modulate biological activity, as sulfone derivatives often exhibit improved pharmacokinetic profiles compared to thioethers .

Nucleophilic Substitution

The methoxy groups on the quinazolinone core undergo substitution under alkaline or acidic conditions:

ReactantConditionsProductYieldApplications
NH<sub>3</sub>/MeOHReflux, 6 hr6,7-Diaminoquinazolin-4(3H)-one68%Precursor for bioactive analogs
NaSEt/EtOH80°C, 12 hr6-Ethylthio-7-methoxyquinazolin-4(3H)-one52%Enhanced antimicrobial activity

This reactivity aligns with trends observed in structurally related quinazolinones, where electron-withdrawing groups on the aromatic ring facilitate substitution .

Cyclization and Ring Expansion

The triazole-thioether side chain participates in cycloaddition and annulation reactions:

  • With alkynes:
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,2,3-triazole hybrids, though this requires prior azide functionalization of the parent compound .

a) Reduction of Nitro Derivatives

While the parent compound lacks nitro groups, synthetic intermediates with nitro substituents (e.g., at C-6/C-7) can be reduced:

  • NaBH<sub>4</sub>/Pd-C → Amines (yield: 85–90%), enabling further derivatization .

b) Alkylation and Acylation

  • Methylation (CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>):
    Targets the quinazolinone N-3 position, forming 3-methyl derivatives (yield: 78%).

  • Acetylation (Ac<sub>2</sub>O/pyridine):
    Modifies hydroxyl or amine groups introduced via substitution, enhancing lipophilicity .

Biological Activity Modulation

Reaction products exhibit distinct pharmacological profiles:

DerivativeTested ActivityKey FindingsReferences
Sulfone analogAntibacterial (MRSA)MIC: 0.98 μg/mL vs. parent compound (MIC: 4.2 μg/mL)
Isoxazole-fused tricyclicAnticancer (HT-29 cells)IC<sub>50</sub>: 0.08 μM vs. sorafenib (IC<sub>50</sub>: 2.25 μM)

Stability and Degradation

  • Photodegradation: UV light (254 nm) induces cleavage of the C–S bond in the thioether linker, forming 5-ethyl-4H-1,2,4-triazole-3-thiol and quinazolinone fragments.

  • Hydrolytic Stability: Resists hydrolysis at pH 2–12 (24 hr, 37°C), confirming suitability for oral formulations .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H13N5O2SC_{10}H_{13}N_5O_2S and a molecular weight of approximately 267.31 g/mol. The structure features a quinazolinone core linked to a triazole moiety through a sulfanyl group, which is crucial for its biological activity.

Pharmacological Applications

  • Antimicrobial Activity
    • Mechanism : The compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the inhibition of specific enzymes involved in bacterial cell wall synthesis.
    • Case Study : Research has shown that derivatives of quinazolinone compounds demonstrate significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations comparable to standard treatments .
  • Antifungal Activity
    • The triazole component enhances the compound's antifungal properties, making it effective against fungi such as Candida species. This is particularly relevant in treating opportunistic infections in immunocompromised patients.
  • Anticancer Properties
    • Mechanism : The compound has been studied for its potential to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
    • Case Study : In vitro studies have indicated that certain derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, suggesting a promising avenue for further development .
  • Anti-inflammatory Effects
    • Compounds similar to 2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one have shown efficacy in reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValueReference
AntimicrobialMycobacterium tuberculosis12.5 μg/mL
AntifungalCandida albicans15 μg/mL
AnticancerMCF-7 (Breast Cancer)10 μM
Anti-inflammatoryRat Model of ArthritisSignificant Reduction

Mechanism of Action

The mechanism of action of 2-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole and quinazolinone moieties suggest potential interactions with enzymes, receptors, or other proteins, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Arylthio groups (e.g., nitro or chloro substituents) in analogs like 9m and 9i correlate with sub-3 μM IC₅₀ values, suggesting that electron-withdrawing groups enhance activity .

Antimicrobial and Antifungal Activity

Triazolylthioether-quinazolinones exhibit potent antimicrobial properties:

Compound Substituents on Triazole Pathogen (EC₅₀, μg/mL) Reference
VIIs 4-Phenyl-5-(4-CF₃-benzylthio) Xanthomonas oryzae: 47.6
Xanthomonas axonopodis: 22.1
VIIh 4-Phenyl-5-(4-chlorobenzylthio) Pellicularia sasakii: 50 μg/mL (80% inhibition)

Key Observations :

  • Fluorinated groups (e.g., CF₃ in VIIs) significantly enhance bactericidal activity, suggesting that electron-deficient substituents optimize interactions with microbial enzymes .

Carbonic Anhydrase (hCA II) Inhibition

Structure-activity relationships (SAR) for hCA II inhibition highlight the role of aliphatic vs. aromatic thioether substituents:

Compound Type Substituent KI (nM) Reference
Aliphatic-thio (e.g., 2, 3, 4, 12) Ethyl, propyl 6.4–14.2
Aromatic-thio (e.g., 5–11, 13) Benzyl, substituted aryl 66.5–173.4

Key Observations :

  • The target compound’s aliphatic ethyl group aligns with the most potent hCA II inhibitors (KI < 15 nM), suggesting superior enzyme-binding efficiency compared to arylthio analogs .

Biological Activity

The compound 2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one is a hybrid structure that combines elements from quinazolinone and triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antibacterial, antifungal, anticancer, and antioxidant agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4OS\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{OS}

Synthesis

The synthesis of this compound typically involves the alkylation of a triazole thiol with a quinazolinone derivative. The detailed synthetic pathway includes:

  • Formation of Triazole : The synthesis starts with the preparation of 5-ethyl-4H-1,2,4-triazole-3-thiol.
  • S-Alkylation : The thiol undergoes S-alkylation with appropriate alkyl halides in an alkaline medium.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antibacterial Activity

Quinazolinone and triazole derivatives have shown significant antibacterial properties. Studies indicate that compounds similar to This compound exhibit activity against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound AStaphylococcus aureus1275
Compound BEscherichia coli1565
Compound CCandida albicans1180

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, potentially serving as a lead compound for antibiotic development .

Antifungal Activity

The antifungal properties of quinazolinones have also been documented. The presence of the triazole moiety enhances the antifungal activity due to its ability to disrupt fungal cell membranes.

Anticancer Activity

Research has shown that quinazolinone derivatives possess notable cytotoxic effects against various cancer cell lines. For instance:

Cell LineCompoundIC50 (µM)
PC3A310
MCF-7A510
HT-29A612

These findings indicate that This compound may exhibit dose-dependent cytotoxicity against cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and FRAP. Results indicate significant reducing power, comparable to established antioxidants like ascorbic acid.

Assay TypeResult (μM Fe²⁺)
DPPH106.25
Ascorbic Acid103.41

This suggests that the compound may serve as a potent antioxidant agent .

Case Studies

Several studies have highlighted the biological efficacy of quinazolinone derivatives:

  • Study on Anticancer Activity : A study evaluated various quinazolinone-thiazole hybrids against prostate cancer cells and found significant cytotoxicity with IC50 values indicating strong potential for therapeutic applications .
  • Antibacterial Screening : Another study screened a series of triazole derivatives for antibacterial activity against clinical isolates and reported promising results for compounds structurally related to our target compound .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions starting with the formation of the triazole core. A common approach includes:

  • Step 1 : Cyclization of thiourea derivatives (e.g., from cycloheptylamine and thiocyanate) to form the 1,2,4-triazole ring .
  • Step 2 : Functionalization of the quinazolinone scaffold via nucleophilic substitution or coupling reactions. For example, linking the triazole-thiol group to the quinazolinone methyl position using alkyl halides or thiol-yne reactions under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Optimization : Use of continuous flow reactors for scalability and reduced by-products, as demonstrated in industrial-scale syntheses of analogous compounds . Monitoring reaction progress via TLC or HPLC ensures purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the methylene (-CH₂-) bridge between the triazole and quinazolinone moieties appears as a singlet at δ 4.6–5.0 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar quinazolinone core and triazole-thiol geometry, with software like SHELXL refining bond lengths and angles .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 342.0982 for C₁₃H₁₄N₆OS) .

Advanced: How can researchers resolve contradictions in bioactivity data (e.g., antimicrobial EC₅₀ values) across studies?

Answer:
Discrepancies in bioactivity often arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) and use reference strains (e.g., Xanthomonas oryzae for agricultural bactericides) .
  • Structural Analogues : Compare derivatives with minor substitutions (e.g., 4-CF₃ vs. 4-CH₃ groups on benzyl rings). For example, EC₅₀ values for Xoo inhibition range from 22.1 μg/mL (4-CF₃) to >100 μg/mL (4-CH₃) due to electron-withdrawing effects .
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) between biological replicates .

Advanced: What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For triazole derivatives, the sulfur atom in the sulfanyl group exhibits high electron density, favoring oxidation to sulfones .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., tyrosinase or NF-κB). The quinazolinone core’s planar structure facilitates π-π stacking with aromatic residues in enzymes .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Advanced: What are the mechanistic implications of the compound’s thiol group in redox-mediated bioactivity?

Answer:
The sulfanyl (-S-) group:

  • Redox Activity : Undergoes oxidation to sulfinic/sulfonic acids under oxidative stress, generating reactive oxygen species (ROS) that disrupt microbial membranes .
  • Chelation Potential : Binds transition metals (e.g., Fe²⁺/Cu²⁺) in bacterial metalloenzymes, inhibiting DNA gyrase or catalase .
  • pH Sensitivity : Thiolate anion formation (at physiological pH) enhances nucleophilicity, critical for covalent inhibition of cysteine proteases .

Advanced: How can analytical challenges (e.g., low solubility, degradation) be mitigated during formulation studies?

Answer:

  • Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes .
  • Degradation Studies : Monitor stability via accelerated conditions (40°C/75% RH for 6 months). LC-MS identifies hydrolysis products (e.g., quinazolinone ring opening) .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose) and store at -20°C .

Advanced: What synthetic modifications improve selectivity for specific biological targets (e.g., tyrosine kinase vs. bacterial enzymes)?

Answer:

  • Triazole Substituents : Introducing electron-withdrawing groups (NO₂, CF₃) on the triazole ring enhances antibacterial activity by increasing membrane permeability .
  • Quinazolinone Modifications : 3-Methoxy or 6-bromo substituents on the quinazolinone improve kinase inhibition (IC₅₀ < 1 μM) via hydrophobic pocket interactions .
  • Linker Optimization : Replace methylene (-CH₂-) with ethylene (-CH₂CH₂-) to reduce steric hindrance in enzyme active sites .

Advanced: How do crystallographic data (e.g., torsion angles) correlate with the compound’s conformational stability?

Answer:

  • Torsion Angles : XRD reveals the dihedral angle between the triazole and quinazolinone planes (typically 45–60°). Smaller angles (<30°) indicate π-π stacking, enhancing thermal stability .
  • Hydrogen Bonding : Intra-molecular H-bonds (N-H⋯O=C) stabilize the lactam ring, confirmed by IR peaks at 1600–1650 cm⁻¹ .
  • Polymorphism Screening : Use DSC/TGA to identify stable crystalline forms (Form I vs. Form II) with melting points >200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.